

Navigating In Vivo Studies with UM-164: A Technical Support Guide

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Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and potential side effects of **UM-164**, a dual c-Src and p38 kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experimental workflows.

Important Notice: Retraction of a Key Publication

Users should be aware that a primary study detailing the in vivo activity of **UM-164** in triple-negative breast cancer, "**UM-164**: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in April 2020.^{[1][2]} The information from this publication should be interpreted with caution.

Troubleshooting Guide: Managing Potential In Vivo Toxicity

Observed Issue	Potential Cause	Recommended Action
Signs of animal distress (e.g., weight loss, lethargy, ruffled fur) at high doses.	Dose-dependent toxicity of UM-164.	Immediately reduce the dosage or discontinue treatment in the affected cohort. Refer to dose-response data from preclinical studies. A dose of 140 mg/kg administered intraperitoneally for 5 consecutive days in BALB/c mice showed significant toxicity.[3]
Abnormal histopathology findings in specific organs.	Organ-specific toxicity.	Preclinical studies have indicated potential for pancreatic, intestinal, lymphoid, and bone marrow toxicities at high doses (140 mg/kg).[3] Consider incorporating regular monitoring of organ function (e.g., blood chemistry) and detailed histopathological analysis of these specific tissues in your study design.
Lack of tumor growth inhibition at lower doses.	Sub-optimal therapeutic dose for the specific cancer model.	While lower doses (e.g., 5 mg/kg and 10 mg/kg in glioma models) may minimize toxicity, they might not achieve the desired efficacy.[4] A dose-escalation study may be necessary to determine the optimal therapeutic window for your specific xenograft model. A 40 mg/kg dose showed no toxicity in a triple-negative breast cancer model.[3]

Inconsistent anti-tumor effects across different studies.	Differences in experimental protocols, cancer models, or the retracted status of some data.	Carefully review the methodologies of published studies, paying close attention to the animal model, tumor type, dosage, and administration schedule.[3][4][5] Given the retraction of a key paper, independent verification of efficacy is crucial.
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Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities of **UM-164** in vivo?

A1: Based on available preclinical data, the primary dose-limiting toxicities of **UM-164** appear at higher concentrations. In a study using BALB/c mice, a dose of 140 mg/kg administered intraperitoneally for five consecutive days resulted in significant adverse effects.[3]

Q2: Which organs are most likely to be affected by **UM-164** toxicity?

A2: High-dose administration of **UM-164** (140 mg/kg) has been associated with pancreatic degeneration and inflammation, villus blunting and epithelial degeneration in the intestine, marked lymphoid depletion/atrophy, and erythroid depletion in the bone marrow.[3]

Q3: Is there a reported non-toxic dose of **UM-164** in animal models?

A3: Yes, a dose of 40 mg/kg administered intraperitoneally for five consecutive days in BALB/c mice was reported to show no signs of toxicity.[3] Additionally, in a glioma xenograft model, doses of 5 mg/kg and 10 mg/kg administered every three days were well-tolerated.[4]

Q4: What is the mechanism of action of **UM-164**?

A4: **UM-164** is a dual inhibitor of the c-Src and p38 MAP kinase signaling pathways.[3][5][6] It binds to the inactive conformation of c-Src.[3][5] In glioma models, it has also been shown to suppress tumor growth by reducing the activity of Yes-associated protein (YAP).[4]

Q5: How should I design my in vivo study to minimize toxicity?

A5: It is advisable to start with lower, well-tolerated doses (e.g., 5-10 mg/kg) and perform a dose-escalation study to find the optimal balance between efficacy and toxicity for your specific model.^[4] Careful monitoring of animal well-being and inclusion of comprehensive endpoint analyses, including histopathology of target organs, are critical.

Quantitative Toxicity Data Summary

Animal Model	Dose	Administration Route	Duration	Observed Toxicity	Reference
BALB/c mice	140 mg/kg	Intraperitoneal	5 consecutive days	Pancreatic degeneration and inflammation, villus blunting, epithelial degeneration, marked lymphoid depletion/atrophy, and erythroid depletion in the bone marrow.	^[3]
BALB/c mice	40 mg/kg	Intraperitoneal	5 consecutive days	No toxicity observed.	^[3]
Nude mice (glioma xenograft)	5 mg/kg	Intraperitoneal	Every three days	No significant toxicity reported.	^[4]
Nude mice (glioma xenograft)	10 mg/kg	Intraperitoneal	Every three days	No significant toxicity reported.	^[4]

Experimental Protocols

Toxicity Assessment in BALB/c Mice (Adapted from a study on TNBC)[3]

- Animal Model: BALB/c mice.
- Groups:
 - Control group (vehicle).
 - **UM-164** treatment group (40 mg/kg).
 - **UM-164** treatment group (140 mg/kg).
- Dosing: Intraperitoneal injection for 5 consecutive days.
- Monitoring: Daily observation for clinical signs of toxicity (e.g., weight loss, behavioral changes).
- Endpoint Analysis: Necropsy of all major organ systems, including the small intestine, pancreas, spleen, lymphoid organs, thymus, kidney, liver, heart, lung, ovary, and bone marrow for histopathological examination.

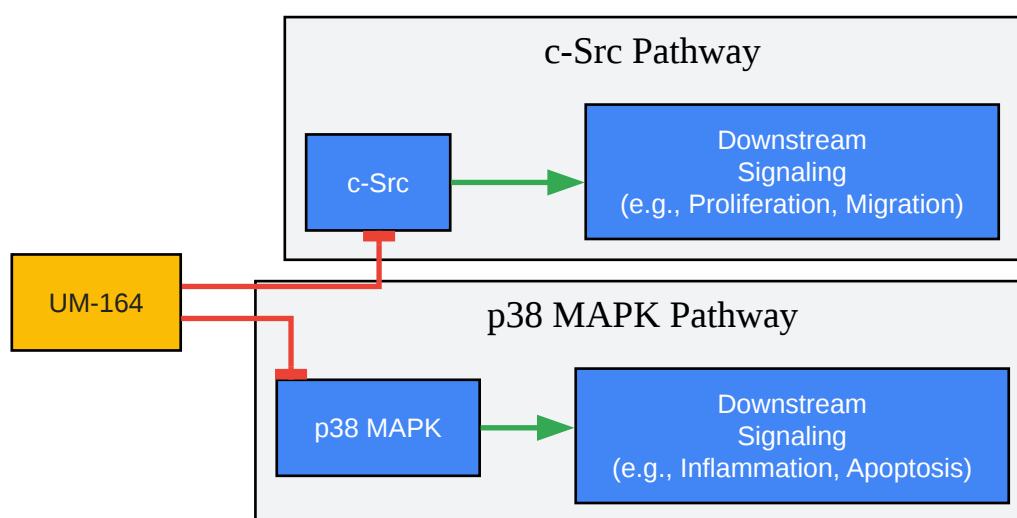
Efficacy and Safety in Nude Mouse Glioma Xenograft Model[4]

- Animal Model: Nude mice with subcutaneous LN229 cell line xenografts.
- Groups:
 - Saline control group.
 - **UM-164** treatment group (5 mg/kg).
 - **UM-164** treatment group (10 mg/kg).
- Dosing: Intraperitoneal injection every three days.
- Monitoring: Tumor volume measurements and observation for signs of toxicity.

- Endpoint Analysis: Immunohistochemistry of tumor tissue for markers of proliferation (Ki67) and relevant signaling pathways.

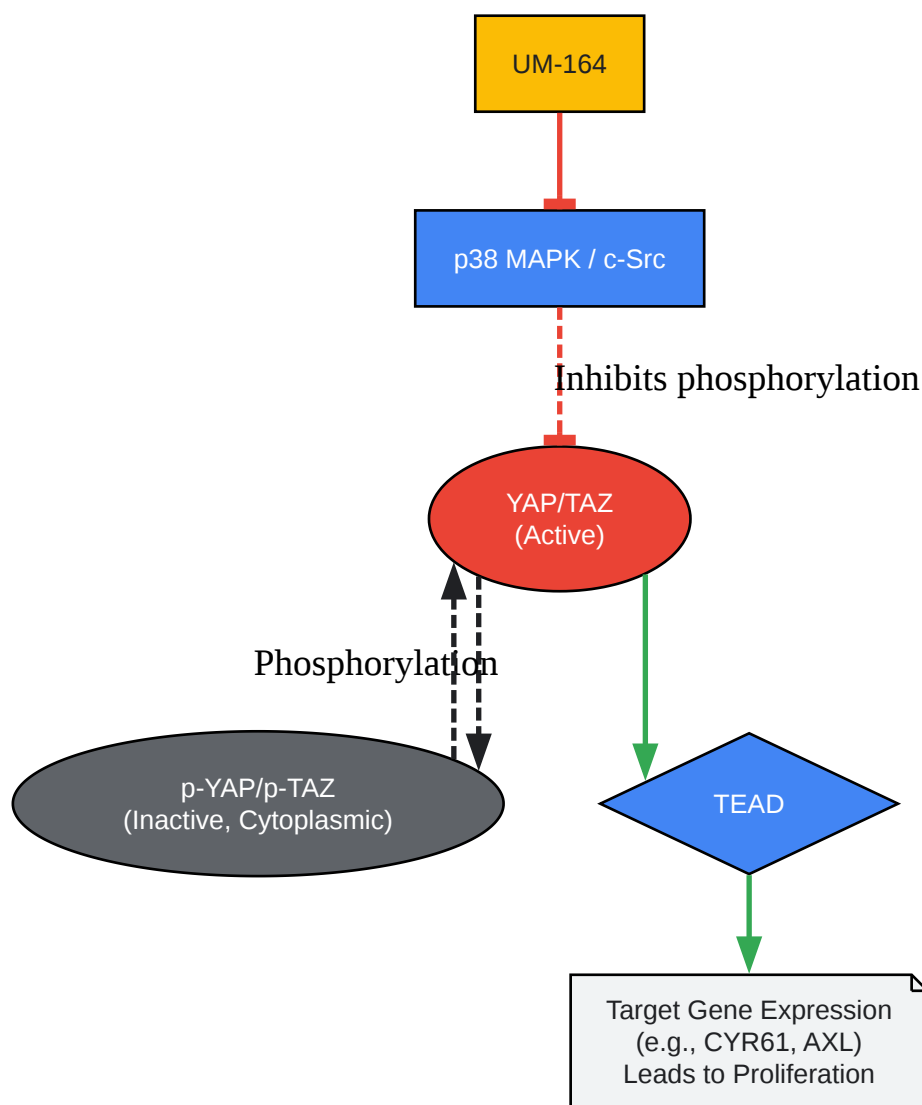
Visualizing UM-164's Mechanism of Action

To aid in understanding the molecular pathways affected by **UM-164**, the following diagrams illustrate its key inhibitory actions.



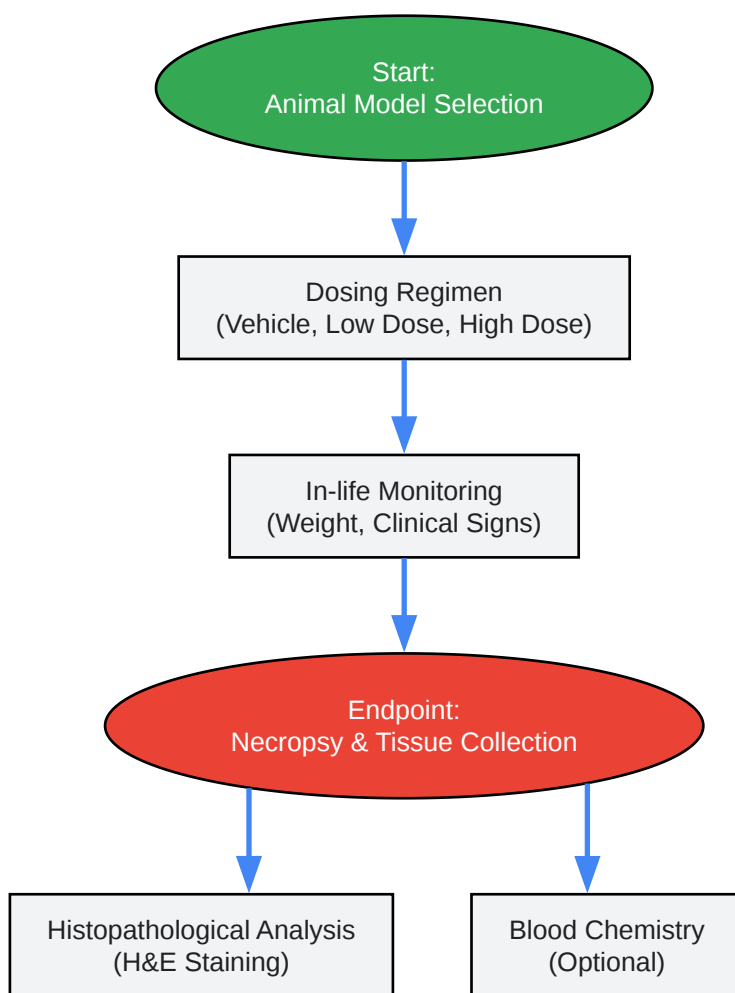
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Caption: **UM-164**'s dual inhibitory effect on c-Src and p38 MAPK pathways.



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Caption: Proposed mechanism of **UM-164** in glioma via the Hippo-YAP pathway.



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Caption: General experimental workflow for in vivo toxicity assessment.

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References

- 1. Retraction: UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]
- 4. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
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